molecular formula C10H21ClO3S B13639476 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride

Cat. No.: B13639476
M. Wt: 256.79 g/mol
InChI Key: PKWNAUSAEUFPTJ-UHFFFAOYSA-N
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Description

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a branched ether substituent. Its structure comprises a butane backbone with a sulfonyl chloride (-SO₂Cl) group at the first carbon and a 4-methylpentan-2-yloxy ether moiety at the fourth carbon. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide groups via nucleophilic substitution with amines. The ether component may enhance solubility in non-polar solvents or modulate steric effects during reactions.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

4-(4-methylpentan-2-yloxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-9(2)8-10(3)14-6-4-5-7-15(11,12)13/h9-10H,4-8H2,1-3H3

InChI Key

PKWNAUSAEUFPTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-((4-Methylpentan-2-yl)oxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, where the starting materials are reacted in large reactors under optimized conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

A comparable compound listed in the same source is 2-(3,4-dimethylphenoxy)-2-methylpropanoyl chloride (Ref: 10-F368768). Below is a comparative analysis:

Property 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl Chloride 2-(3,4-Dimethylphenoxy)-2-methylpropanoyl Chloride
Functional Group Sulfonyl chloride (-SO₂Cl) Acyl chloride (-COCl)
Ether Substituent Aliphatic (4-methylpentan-2-yloxy) Aromatic (3,4-dimethylphenoxy)
Backbone Structure Linear butane chain Branched propanoyl chain
Commercial Status Discontinued Discontinued

Stability Considerations

Sulfonyl chlorides are generally more hydrolytically stable than acyl chlorides but still require anhydrous storage. The discontinuation of both compounds may reflect inherent instability or challenges in large-scale synthesis .

Commercial Availability and Discontinuation Status

This status may stem from:

  • Synthetic Complexity : Multi-step synthesis involving etherification and sulfonation/acylation.
  • Market Demand : Niche applications limiting commercial viability.
  • Regulatory or Safety Concerns : Sulfonyl and acyl chlorides are moisture-sensitive and require stringent handling.

Biological Activity

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse sources of literature.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpentan-2-ol with chlorosulfonic acid. The process can be summarized as follows:

  • Starting Material : 4-methylpentan-2-ol
  • Reagent : Chlorosulfonic acid
  • Reaction Conditions : The reaction is carried out under controlled temperature to avoid degradation of the product.

The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial ActivityReference
4-Methylbenzene sulfonyl chlorideEffective against S. aureus
4-(Benzo[d]thiazole-2-yl) phenolsInhibitory activity against acetylcholinesterase

Anti-inflammatory Effects

Sulfonamide derivatives have been noted for their anti-inflammatory properties, which may extend to sulfonyl chlorides. These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of sulfonyl chlorides may be attributed to their ability to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of key enzymes involved in various biological pathways. This mechanism has been observed in studies focusing on enzyme inhibition related to inflammation and microbial resistance .

Case Studies

  • Antibacterial Activity Study : A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications in the alkyl chain significantly influenced antimicrobial potency .
  • Anti-inflammatory Study : Research involving the use of sulfonyl chlorides in models of acute inflammation showed a reduction in markers such as TNF-alpha and IL-6, suggesting a promising role in treating inflammatory disorders .

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